molecular formula C15H20O3 B14059264 Ethyl 3-oxo-3-(2,3,4,5-tetramethylphenyl)propanoate CAS No. 170928-69-5

Ethyl 3-oxo-3-(2,3,4,5-tetramethylphenyl)propanoate

Cat. No.: B14059264
CAS No.: 170928-69-5
M. Wt: 248.32 g/mol
InChI Key: IEQAAKYVJRHZFM-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-(2,3,4,5-tetramethylphenyl)propanoate is an organic compound belonging to the class of esters. It is characterized by the presence of a carbonyl group (C=O) adjacent to an ethyl ester group and a tetramethyl-substituted phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-3-(2,3,4,5-tetramethylphenyl)propanoate typically involves the esterification of 3-oxo-3-(2,3,4,5-tetramethylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-(2,3,4,5-tetramethylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: 3-oxo-3-(2,3,4,5-tetramethylphenyl)propanoic acid.

    Reduction: Ethyl 3-hydroxy-3-(2,3,4,5-tetramethylphenyl)propanoate.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-oxo-3-(2,3,4,5-tetramethylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-(2,3,4,5-tetramethylphenyl)propanoate involves its interaction with various molecular targets. The carbonyl group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s reactivity and binding affinity. The tetramethyl-substituted phenyl ring provides steric hindrance, affecting the compound’s overall conformation and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate: Similar structure but with fluorine substituents instead of methyl groups.

    Ethyl 3-oxo-3-(2,3,4,5-trimethylphenyl)propanoate: Lacks one methyl group compared to the target compound.

    Ethyl 3-oxo-3-(2,3,4,5-tetramethoxyphenyl)propanoate: Contains methoxy groups instead of methyl groups.

Uniqueness

Ethyl 3-oxo-3-(2,3,4,5-tetramethylphenyl)propanoate is unique due to the presence of four methyl groups on the phenyl ring, which significantly influences its steric and electronic properties

Properties

CAS No.

170928-69-5

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 3-oxo-3-(2,3,4,5-tetramethylphenyl)propanoate

InChI

InChI=1S/C15H20O3/c1-6-18-15(17)8-14(16)13-7-9(2)10(3)11(4)12(13)5/h7H,6,8H2,1-5H3

InChI Key

IEQAAKYVJRHZFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C(=C(C(=C1)C)C)C)C

Origin of Product

United States

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